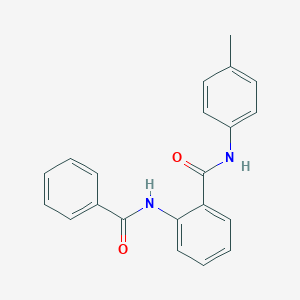

2-benzamido-N-(4-methylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94871-76-8 |

|---|---|

Molecular Formula |

C21H18N2O2 |

Molecular Weight |

330.4g/mol |

IUPAC Name |

2-benzamido-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C21H18N2O2/c1-15-11-13-17(14-12-15)22-21(25)18-9-5-6-10-19(18)23-20(24)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,25)(H,23,24) |

InChI Key |

VEAAJCAQUORQBA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Crystallographic Analysis and Solid State Architecture of 2 Benzamido N 4 Methylphenyl Benzamide

Supramolecular Assembly and Crystal Packing Architecture

Non-Covalent Interactions: Aromatic π-π Stacking and C-H···π Interactions

Aromatic π-π stacking interactions occur between the electron-rich π-systems of adjacent phenyl rings. These interactions are crucial for stabilizing crystal structures. rsc.orgnih.gov The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, with centroid-to-centroid distances typically falling in the range of 3.5 to 4.4 Å. researchgate.net In many benzamide (B126) crystal structures, these π-π interactions act as key linkages, connecting the primary hydrogen-bonded motifs into more complex layers or frameworks. rsc.org

Analysis of Layer Structures and Three-Dimensional Frameworks

The primary intermolecular forces, particularly N-H···O hydrogen bonds, often guide the initial self-assembly of benzamide molecules into one-dimensional (1D) chains. nih.govresearchgate.netnih.gov For instance, in the crystal structure of the related compound N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis direction by N—H⋯O hydrogen bonds. researchgate.net Similarly, 4-methyl-N-(2-methylphenyl)benzamide features intermolecular N—H⋯O hydrogen bonds that connect molecules into chains running along the b-axis. nih.gov

These 1D chains then associate through weaker non-covalent interactions to form two-dimensional (2D) layers and, ultimately, a stable three-dimensional (3D) framework. The inter-chain links are frequently established by C-H···π and π···π stacking interactions. rsc.org The specific arrangement of these layers, whether through interdigitation or simple stacking, determines the final crystal packing efficiency. The conformation of the molecule, specifically the dihedral angles between the phenyl rings and the central amide group, is a critical factor that influences how these layers can pack. nih.govnih.gov This layered assembly, built upon a hierarchy of interaction strengths, is a common crystallization mechanism for phenyl-amides. rsc.org

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule. The analysis generates graphical plots that highlight the nature and relative importance of different types of intermolecular contacts. nih.gov

For a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, Hirshfeld analysis revealed that the most significant contacts contributing to the crystal packing are H···O/O···H (30.5%), H···H (29.0%), and H···C/C···H (28.2%). researchgate.net This quantitative breakdown is instrumental in comparing the packing motifs of different crystalline forms and understanding the driving forces behind polymorphism. researchgate.netresearchgate.net

dnorm Surfaces and Shape Index Analysis

The normalized contact distance, or dnorm, is a key property mapped onto the Hirshfeld surface. It is calculated from de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms.

The dnorm surface displays a color scale where red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.govnih.gov Intense red spots on the dnorm map are indicative of strong interactions, such as hydrogen bonds. nih.govnih.gov

The shape index is another informative tool derived from Hirshfeld surface analysis. It is highly sensitive to the three-dimensional shape of the molecular surface. A characteristic feature of the shape index map is its ability to identify π-π stacking interactions, which appear as adjacent red and blue triangles. nih.gov The absence of these features suggests the absence of significant face-to-face π-π stacking. nih.gov

2D Fingerprint Plots for H···H, H···O/O···H, C···H/H···C, and Other Contacts

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of all intermolecular contacts in the crystal. These plots represent a scattergram of de versus di, where each point corresponds to a specific point on the surface. nih.govresearchgate.net The plots can be deconstructed to show the relative contributions of specific types of contacts. researchgate.netresearchgate.net

H···O/O···H Contacts: These contacts are characteristic of hydrogen bonds (N-H···O or C-H···O). They appear as distinct, sharp spikes in the 2D fingerprint plot. researchgate.net Their presence and length provide information about the strength of the hydrogen bonding interactions.

C···H/H···C Contacts: These interactions, often representing C-H···π bonds, typically manifest as a pair of "wings" on either side of the main diagonal in the fingerprint plot. nih.gov

The table below shows the percentage contributions of various intermolecular contacts for a related benzamide derivative, illustrating the quantitative data obtained from 2D fingerprint analysis. researchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 29.0 |

| H···O/O···H | 30.5 |

| C···H/H···C | 28.2 |

Data derived from the analysis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide. researchgate.net

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a phenomenon of paramount importance in materials science and the pharmaceutical industry. nih.gov Benzamide itself is a well-known polymorphic substance, with at least four identified forms (I, II, III, and IV). acs.orgresearchgate.netnih.gov These polymorphs exhibit different crystal packing and thermodynamic stabilities, arising from a delicate balance of intermolecular forces, molecular conformation, and crystallization conditions. rsc.org

The existence of polymorphism in benzamide derivatives is often linked to conformational flexibility. nih.gov Rotations around single bonds can lead to different molecular shapes (conformational polymorphism), which can then pack in entirely different ways while sometimes maintaining the same fundamental hydrogen-bonding motifs. nih.gov The crystallization solvent and conditions can play a crucial role in directing the formation of a specific polymorph. nih.gov For example, different polymorphs of N-[(1S)-1-phenylethyl]benzamide were reproducibly obtained from different solvent systems. nih.gov The subtle energy differences between polymorphs mean that solid-state transformations from a metastable to a more stable form can occur, driven by factors like temperature or mechanical stress. researchgate.net Given the structural complexity and conformational degrees of freedom in 2-benzamido-N-(4-methylphenyl)benzamide, the potential for polymorphism is a significant consideration.

Spectroscopic Characterization of 2 Benzamido N 4 Methylphenyl Benzamide

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

Amide I, II, and III Band Assignments and Conformational Insights

The FT-IR spectrum of an amide is characterized by several key absorption bands. The Amide I band, primarily associated with the C=O stretching vibration, is typically the most intense absorption in the spectrum of amides and is found in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular conformation and hydrogen bonding.

The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is observed between 1510 cm⁻¹ and 1570 cm⁻¹. The Amide III band is more complex, resulting from a mixture of C-N stretching, N-H bending, and other vibrations, and appears in the 1200-1400 cm⁻¹ region. The relative positions and intensities of these bands can provide valuable information about the secondary structure and conformation of the amide linkages within the molecule.

N-H and C=O Stretching Frequencies and Hydrogen Bonding Effects

The N-H stretching vibration in secondary amides typically appears as a single band in the range of 3200-3400 cm⁻¹. The presence of intermolecular or intramolecular hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. For instance, in related benzanilide (B160483) structures, N-H stretching vibrations have been observed in the range of 3199-3285 cm⁻¹. researchgate.net

The C=O stretching frequency is also significantly influenced by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and elongated, resulting in a shift of the Amide I band to a lower frequency. In solid-state FT-IR spectra of similar aromatic amides, the C=O stretching vibrations are often observed around 1630-1660 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Chemical Shifts, Spin-Spin Coupling Constants, and Multiplicity Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-benzamido-N-(4-methylphenyl)benzamide, distinct signals are expected for the aromatic protons on the three phenyl rings, the amide N-H protons, and the methyl group protons.

The amide protons (N-H) are typically observed as a broad singlet in the downfield region of the spectrum, often between δ 8.0 and δ 13.0 ppm, with its chemical shift being sensitive to solvent and concentration. usm.my The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The integration of these signals will correspond to the number of protons in each environment. The methyl protons of the tolyl group would appear as a sharp singlet around δ 2.3 ppm. rsc.org Spin-spin coupling between adjacent non-equivalent protons will result in splitting of signals, and the coupling constants (J values) can help in assigning the substitution pattern of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | 8.0 - 13.0 | Broad Singlet |

| Aromatic C-H | 7.0 - 8.5 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet |

¹³C NMR Chemical Shifts and Quaternary Carbon Resonance Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The carbonyl carbons of the amide groups are characteristically found in the downfield region, typically between δ 160 and δ 180 ppm.

The aromatic carbons will resonate in the range of δ 110-150 ppm. The chemical shifts of the quaternary carbons (those not bonded to any hydrogen) can be distinguished from the protonated carbons. The methyl carbon of the tolyl group is expected to appear in the upfield region of the spectrum, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 160 - 180 |

| Aromatic C | 110 - 150 |

| Methyl (CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, which is particularly useful for assigning the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different fragments of the molecule, for instance, connecting the aromatic rings to the amide groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional conformation and stereochemistry of the molecule. For example, NOESY can reveal the spatial relationship between the protons of the different aromatic rings. nih.gov

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Weight Confirmation:

Fragmentation Pattern Analysis:

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation of amides often involves cleavage of the amide bond. For this compound, several key fragmentation pathways can be postulated based on the general fragmentation of benzamides and related structures. researchgate.net

One of the primary fragmentation pathways for benzamides involves the loss of the amino group, which for this compound would be the N-(4-methylphenyl)amino radical, leading to the formation of a stable benzoyl cation. researchgate.net Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the phenyl ring.

A plausible fragmentation pattern for this compound is outlined in the table below. The expected m/z values for the major fragments are listed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

| [C₁₄H₁₃N]⁺ | 4-methyl-N-phenylaniline | 195.11 | Loss of the benzoyl group. |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 | A common fragment in benzoyl-containing compounds. researchgate.net |

| [C₇H₇]⁺ | Tropylium ion | 91.05 | A common rearrangement ion from toluene-containing fragments. |

| [C₆H₅]⁺ | Phenyl cation | 77.04 | Resulting from the loss of CO from the benzoyl cation. researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores.

Chromophoric Analysis:

The this compound molecule contains several chromophoric groups that are expected to absorb ultraviolet and visible light. These include:

The Benzene (B151609) Rings: The two phenyl rings are significant chromophores.

The Amide Group (-C=O-NH-): The carbonyl group within the amide linkage is also a chromophore.

The N-phenyl Group: The nitrogen atom with its lone pair of electrons conjugated with the phenyl ring acts as an auxochrome, modifying the absorption of the chromophore.

The combination of these groups creates an extended conjugated system, which is expected to result in characteristic UV-Vis absorption bands.

Electronic Transitions:

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the C=O double bond.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, data from related benzamide (B126) compounds can provide an estimation of the expected absorption maxima (λ_max). For example, studies on other benzamides show characteristic absorption bands in the UV region. The presence of the additional substituted phenyl ring in the target molecule would likely lead to a bathochromic (red) shift of the absorption bands compared to simpler benzamides.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Approximate λ_max (nm) | Chromophore |

| π → π | 200-250 | Benzene rings |

| π → π | 250-300 | Conjugated system of benzoyl group |

| n → π* | >300 | Carbonyl group |

Computational Chemistry and Theoretical Investigations of 2 Benzamido N 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms and in determining various electronic properties.

For complex benzamide (B126) derivatives, DFT is used to predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Selection of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP/6-311G(d))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the complex electron-electron interactions. A widely used and well-validated functional for organic molecules is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311G(d), is commonly employed. In this notation, "6-311G" indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, and the valence orbitals are split into three functions (composed of three, one, and one primitive Gaussians, respectively) to allow for more flexibility. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing chemical bonds.

In studies of related compounds, such as N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, the B3LYP functional combined with the 6-311G(d) basis set has been successfully used to provide reliable theoretical data on its structure and electronic properties. semanticscholar.org The selection of this level of theory is often justified by comparing calculated results, like UV-visible absorption spectra, with experimental findings for a reference molecule. sci-hub.se

Conformational Energy Landscape and Stability of Isomers

Molecules with multiple single bonds, like 2-benzamido-N-(4-methylphenyl)benzamide, can exist in various conformations due to rotation around these bonds. Understanding the conformational energy landscape is key to identifying the most stable isomer, which is the conformation with the lowest energy.

Computational methods can map this landscape by systematically rotating specific bonds and calculating the energy of each resulting conformer. For instance, in N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is a critical parameter defining its conformation. researchgate.net Similarly, for 4-methyl-N-(4-methylphenyl)benzamide, the central amide group is tilted with respect to the benzoyl ring, and the two aromatic rings form a significant dihedral angle. nih.gov These structural preferences are dictated by a delicate balance of steric hindrance and electronic effects, such as hydrogen bonding. In the case of N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, intramolecular hydrogen bonds play a role in stabilizing the crystal structure. semanticscholar.org

Gas-Phase vs. Condensed-Phase Computational Models

Computational calculations can be performed in the gas phase, where the molecule is treated as an isolated entity, or in a condensed phase, which accounts for the effects of a solvent. nih.gov Gas-phase calculations are simpler and computationally less expensive. However, most chemical reactions and biological processes occur in solution, where solute-solvent interactions can significantly influence molecular geometry and reactivity. nih.gov

To bridge this gap, implicit solvation models like the Polarizable Continuum Model (PCM) are often used. nih.gov In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. nih.gov This approach allows for the calculation of properties in a more realistic environment. For complex polymerization reactions, moving from gas-phase calculations to condensed-phase models is crucial for obtaining accurate kinetic and thermodynamic data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The energies of the HOMO and LUMO and their spatial distribution across the molecule are critical indicators of its electronic behavior. DFT calculations provide detailed information on both. For a related compound, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, the HOMO and LUMO distributions have been calculated. semanticscholar.org The analysis reveals how different parts of the molecule contribute to these frontier orbitals.

The HOMO is typically distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Energy Gap Determination and Implications for Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and potential biological activity. nih.gov

For the derivative N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, theoretical calculations have determined the HOMO and LUMO energies and the resulting energy gap. semanticscholar.orgresearchgate.net A smaller energy gap can imply that charge transfer is more likely to occur within the molecule. researchgate.net

The table below presents a hypothetical set of FMO data for a benzamide derivative, calculated using the B3LYP/6-311G(d) level of theory, to illustrate these concepts.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

This energy gap is a key factor in determining the molecule's electronic absorption properties, with a smaller gap generally corresponding to absorption at longer wavelengths.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Electrostatic Interactions

No published data is available.

Spectroscopic Property Prediction via Computational Methods (e.g., Computed IR and NMR Spectra)

No published data is available.

Reactivity Descriptors: Fukui Functions and Dual Descriptor Indices

No published data is available.

Topological Analysis of Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules – QTAIM)

No published data is available.

Future research initiatives are required to perform these specific computational investigations on this compound to elucidate its unique chemical and physical properties. Such studies would be invaluable for a complete understanding of this molecule and for comparison with other members of the benzamide family.

Coordination Chemistry and Metal Ligand Interactions of Benzamide Derivatives

Ligand Design Principles for N-Substituted Benzamides as Chelating Agents

N-substituted benzamides, such as 2-benzamido-N-(4-methylphenyl)benzamide, are designed as effective chelating agents based on several key principles. The fundamental design involves the incorporation of at least two donor atoms, typically nitrogen and oxygen, positioned to form a stable chelate ring upon coordination to a metal center. In the case of this compound, the amide oxygen of the benzoyl group and the nitrogen atom of the secondary amide linkage are potential coordination sites.

The presence of aromatic rings in the ligand structure, specifically the benzoyl and the 4-methylphenyl groups, influences the steric and electronic properties of the ligand. These bulky groups can dictate the geometry of the resulting metal complex, favoring specific coordination numbers and arrangements to minimize steric hindrance. Furthermore, the electronic nature of substituents on these rings can modulate the electron density on the donor atoms, thereby affecting the stability and reactivity of the metal complexes. For instance, electron-donating groups would be expected to enhance the basicity of the donor atoms and lead to more stable metal-ligand bonds. The structural framework of N-aryl amides is of significant interest due to their chemical and biological importance. nih.gov

Complexation Reactions with Transition Metals (e.g., Cu(II), Ni(II), Co(II))

The synthesis of transition metal complexes with benzamide-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, complexation with divalent transition metals like copper(II), nickel(II), and cobalt(II) would likely proceed by dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of the corresponding metal chloride or acetate (B1210297) salt. The reaction mixture is often heated to facilitate the coordination process.

While specific studies on this compound are not prevalent, research on analogous Schiff base benzamide (B126) ligands provides insight into the expected reactions. For example, the reaction of an (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide Schiff base with Co(II), Ni(II), and Cu(II) chlorides yields stable complexes. biointerfaceresearch.com It is anticipated that this compound would act as a bidentate ligand, coordinating through the carbonyl oxygen and the amide nitrogen to form a stable five- or six-membered chelate ring with the metal ion. The stoichiometry of the resulting complexes, whether 1:1 or 1:2 (metal:ligand), would depend on the coordination preferences of the metal ion and the reaction conditions.

Spectroscopic Characterization of Metal Complexes (FT-IR, NMR, UV-Vis, EPR)

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, shifts in the characteristic vibrational frequencies of the functional groups involved in bonding are observed. For a benzamide ligand, the C=O stretching vibration (typically around 1650-1680 cm⁻¹) is expected to shift to a lower frequency upon coordination of the carbonyl oxygen to the metal ion. Similarly, the N-H stretching vibration (around 3300 cm⁻¹) may also shift, indicating the involvement of the amide nitrogen in coordination. In related benzamide metal complexes, coordination through the nitrogen atom of the amide group has been suggested based on IR data. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. ias.ac.in

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected upon complexation. For instance, the N-H proton signal would be expected to broaden or shift significantly upon coordination. In a study of a related Schiff's base complex, the formation of the complex was supported by the appearance of a sharp carbon peak at 20.8 ppm for the two methyl groups. biointerfaceresearch.com

UV-Vis Spectroscopy: The electronic spectra of the metal complexes in the UV-Visible region provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are crucial for determining the geometry of the coordination sphere. For example, the electronic spectra of Cu(II) complexes often indicate a distorted octahedral or square planar geometry. ias.ac.in Similarly, the geometry of Co(II) and Ni(II) complexes can be inferred from their characteristic d-d transition bands.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for characterizing paramagnetic metal complexes, such as those of Cu(II) and Co(II). The EPR spectrum can provide detailed information about the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination environment.

Below is a hypothetical data table illustrating the expected spectroscopic shifts upon complexation of this compound with a transition metal like Cu(II), based on data from similar compounds.

| Spectroscopic Technique | Free Ligand (Expected) | Cu(II) Complex (Hypothetical) | Interpretation |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3300 | Shifted and broadened | Involvement of N-H in coordination or hydrogen bonding |

| ν(C=O) | ~1660 | ~1630 (Shift to lower frequency) | Coordination of carbonyl oxygen to Cu(II) |

| ¹H NMR (ppm) | |||

| δ(N-H) | ~8.5 | Broadened or disappeared | Coordination of amide nitrogen to Cu(II) |

| UV-Vis (nm) | |||

| Ligand π→π* | ~280 | Shifted | Perturbation of ligand electronic system upon coordination |

| d-d transitions | - | ~600-800 | Indicative of the geometry of the Cu(II) center |

Crystallographic Studies of Coordination Compounds and Metal-Ligand Bonding Modes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes. While no crystal structure of a metal complex with this compound is currently available in the searched literature, studies on related N-substituted benzamides provide valuable insights into the expected structural features.

For instance, the crystal structure of 4-methyl-N-(2-methylphenyl)benzamide reveals that the molecule contains two independent molecules in the asymmetric unit, which differ in the dihedral angle between the aromatic rings. nih.gov In such structures, the central amide group (–NHCO–) is often tilted with respect to the aromatic rings. nih.gov Intermolecular hydrogen bonds, such as N—H···O, play a crucial role in stabilizing the crystal packing, often linking molecules into chains. nih.govresearchgate.net

In a hypothetical metal complex of this compound, X-ray crystallography would be expected to reveal a bidentate coordination mode, with the ligand forming a stable chelate ring with the metal ion through the carbonyl oxygen and the amide nitrogen. The precise bond lengths and angles within the coordination sphere would depend on the specific metal ion. For example, Cu(II) complexes often exhibit Jahn-Teller distortion, leading to elongated axial bonds in an octahedral geometry.

The following table presents typical bond parameters that might be expected in the coordinated ligand, based on crystallographic data of related benzamide structures.

| Bond / Angle | Expected Value in a Metal Complex | Reference Information |

| M-O (carbonyl) bond length (Å) | ~2.0 - 2.2 | Dependent on the metal ion |

| M-N (amide) bond length (Å) | ~2.0 - 2.2 | Dependent on the metal ion |

| C=O bond length (Å) | Elongated compared to free ligand (~1.23 Å) | Coordination weakens the C=O bond |

| Dihedral angle between aromatic rings | Variable | Influenced by packing forces and coordination |

| N—H···O hydrogen bonds | Present | Stabilizes the crystal lattice |

Theoretical Insights into Metal-Ligand Bonding, Stability, and Geometries via Computational Methods

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, bonding, and stability of metal complexes. While specific computational studies on this compound complexes are not available in the searched literature, the principles can be applied to predict their properties.

DFT calculations could be employed to:

Optimize the geometry of the free ligand and its metal complexes to predict the most stable conformations and coordination geometries.

Calculate the binding energy between the ligand and the metal ion to assess the stability of the complex.

Analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis, which can quantify the extent of covalent and electrostatic interactions.

Simulate the spectroscopic properties (FT-IR, UV-Vis, NMR) and compare them with experimental data to validate the proposed structures.

For related systems, computational studies have been used to understand the formation of benzimidazole (B57391) derivatives and their metal complexes, highlighting the importance of such theoretical investigations. usm.my In the context of this compound, DFT calculations could elucidate the preference for specific donor atoms, the influence of the methylphenyl substituent on the electronic structure, and the relative stabilities of different possible isomers of the metal complexes. These theoretical insights are invaluable for a rational design of new ligands and for understanding the reactivity of their metal complexes.

Advanced Applications and Future Research Directions in Benzamide Chemistry

Molecular Recognition and Self-Assembly in Advanced Materials Science

No research data is available for 2-benzamido-N-(4-methylphenyl)benzamide.

Potential in Host-Guest Chemistry and Encapsulation Technologies

No research data is available for this compound.

Role in Supramolecular Gels, Liquid Crystals, and Polymer Science

No research data is available for this compound.

Design of Novel Benzamide (B126) Scaffolds for Tunable Material Properties

No research data is available for this compound.

Synergistic Approaches Combining Synthetic, Structural, and Computational Techniques for Rational Design

No research data is available for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.